![molecular formula C10H11ClN2O2 B2765335 3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one CAS No. 2197828-60-5](/img/structure/B2765335.png)
3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one
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Overview
Description
“3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one” is a chemical compound . It is a derivative of pyridine and piperidine . It is related to other compounds such as “N-(3-Chloro-4-((5-chloropyridin-2-yl)oxy)phenyl)picolinamide” and “VU0422288” which have similar structures .
Synthesis Analysis
The synthesis of “3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one” and its derivatives involves complex organic reactions . For example, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The molecular structure of “3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one” includes a pyridine ring attached to a piperidin-2-one via an oxygen atom . The pyridine ring is substituted at the 5-position with a chlorine atom .Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Approaches and Crystal Structure : A novel compound, closely related to the target chemical, was synthesized to explore its structural characteristics and potential bioactivity. This synthesis involved reactions that led to a molecule with a nonplanar structure, where the piperidine exhibited a chair conformation. Detailed crystallographic analysis provided insights into the molecular geometry, showing significant dihedral angles between connected rings, indicating a complex molecular conformation without intra- or intermolecular hydrogen bonds (Xue Si-jia, 2011).
Derivatives and Conformational Study : Research on derivatives of the primary chemical compound revealed that specific modifications lead to distinct conformations. One study focused on the stereochemistry of certain piperidin-4-one oximes, concluding that these compounds largely exist in boat conformations, with variations depending on substituents. This insight into molecular structure is crucial for understanding the chemical's interactions and potential applications (G. Muthukumaran et al., 2019).
Bioactivity and Potential Applications
Anticancer Properties : Certain derivatives have been identified as potent apoptosis inducers with significant activity against breast and colorectal cancer cell lines. These compounds, including modifications of the target chemical, show promise as anticancer agents. The discovery process involved cell-based high-throughput screening, highlighting the compound's potential in oncology research (Han-Zhong Zhang et al., 2005).
Antimicrobial Activity : A study on piperine derivatives, which are structurally similar to the target compound, demonstrated strong antimicrobial properties. These findings suggest that the chemical's framework could be beneficial in developing new antimicrobial agents, highlighting the importance of the chemical's structure-activity relationship in designing effective compounds (K. Krolenko et al., 2016).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the design of various drugs .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of a compound .
properties
IUPAC Name |
3-(5-chloropyridin-2-yl)oxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-3-4-9(13-6-7)15-8-2-1-5-12-10(8)14/h3-4,6,8H,1-2,5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDVOWSQXQELND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)OC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one |
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